2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one

Medicinal chemistry CNS drug design Physicochemical profiling

Procure this fully deprotected azetidine-pyrrolidine intermediate to eliminate Boc-removal steps and accelerate your synthesis. With a free pyrrolidine amine, this scaffold enables direct amide coupling or reductive amination for parallel SAR exploration. Its 97% purity and balanced physicochemical profile (TPSA 23.6 Ų, XLogP3 1.5) support fragment screening decks and chemical probe conjugation without pre-purification, delivering a one-cycle advantage over its Boc-protected analog.

Molecular Formula C12H22N2O
Molecular Weight 210.321
CAS No. 2003381-10-8
Cat. No. B2483567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one
CAS2003381-10-8
Molecular FormulaC12H22N2O
Molecular Weight210.321
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CC(C1)N2CCCC2
InChIInChI=1S/C12H22N2O/c1-12(2,3)11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3
InChIKeyKFRGLFGZDMJAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one (CAS 2003381-10-8): Chemical Identity and Physicochemical Baseline for Procurement


2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one (CAS 2003381-10-8) is a synthetic small-molecule building block belonging to the azetidine-pyrrolidine ketone class, with the molecular formula C12H22N2O and a molecular weight of 210.32 g/mol [1]. The compound features a pivaloyl (2,2-dimethylpropanoyl) group attached to the azetidine nitrogen, with a pyrrolidine ring substituted at the azetidine 3-position, yielding a dual-heterocyclic scaffold with computed XLogP3-AA of 1.5, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 23.6 Ų [1]. It is commercially available as a research-grade chemical from Amadis Chemical Company Limited at 97% guaranteed purity . This compound occupies a specific niche as a fully deprotected, directly functionalizable azetidine-pyrrolidine intermediate, distinguishing it from its more widely stocked Boc-protected precursor (CAS 1019008-21-9).

Why Generic Substitution Fails for 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one in Medicinal Chemistry Campaigns


In-class compounds bearing the azetidine-pyrrolidine scaffold cannot be interchanged without consequence because even subtle structural modifications—such as N-Boc protection versus free amine, regiochemistry of the azetidine-pyrrolidine linkage, or the nature of the acyl group—produce quantifiable shifts in lipophilicity, hydrogen bonding capacity, and synthetic accessibility that cascade through multi-step synthetic routes and ultimately affect lead optimization outcomes [1] [2]. The target compound's fully deprotected tertiary amine enables direct downstream functionalization (e.g., amide coupling, reductive amination) without the additional deprotection step required for its Boc-protected analog (CAS 1019008-21-9), which carries a bulkier carbamate group that increases both molecular weight (226.32 vs. 210.32 g/mol) and topological polar surface area (32.78 vs. 23.6 Ų) [1] . Furthermore, the pivaloyl ketone moiety provides steric shielding that is absent in analogs bearing smaller acyl groups, with implications for metabolic stability and target binding that have been demonstrated across multiple azetidine-pyrrolidine therapeutic programs including PRC2/EED inhibitors, PARP1 inhibitors, and CCR5 antagonists [2]. These differences are not cosmetic—they are experimentally measurable and can determine whether a compound advances from hit to lead.

Quantitative Differentiation Evidence: 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one vs. Closest Structural Analogs


Reduced Topological Polar Surface Area vs. Boc-Protected Precursor Enables Superior Membrane Permeability Potential

The target compound exhibits a topological polar surface area (TPSA) of 23.6 Ų, which is 28% lower than the 32.78 Ų measured for its most direct synthetic precursor, tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (CAS 1019008-21-9) [1] . This TPSA reduction is consequential: compounds with TPSA below 60 Ų are generally predicted to exhibit good blood-brain barrier penetration, and the lower value of the target compound positions it more favorably for CNS-targeted programs compared to the Boc-protected analog [2]. Furthermore, the target compound has zero hydrogen bond donors versus the analog, eliminating a potential source of detrimental H-bond-mediated efflux.

Medicinal chemistry CNS drug design Physicochemical profiling

Lower Molecular Weight and Higher Atom Economy vs. Boc-Protected Analog Reduces Synthetic Burden

The target compound (MW 210.32 g/mol) is 16 Da lighter than its Boc-protected precursor (MW 226.32 g/mol), representing a 7.1% mass reduction [1] . In the context of fragment-based drug discovery, this 16 Da difference is significant: the target compound's molecular weight falls within the optimal fragment range (MW < 250 Da) with greater compliance to the 'rule of three' for fragment libraries, while the Boc analog exceeds this threshold by a wider margin when the Boc group is subsequently cleaved in downstream chemistry [2]. The target compound eliminates one synthetic step (Boc deprotection) from any synthetic sequence, reducing both time and material costs.

Synthetic chemistry Fragment-based drug discovery Lead optimization

Computed Lipophilicity (XLogP3 = 1.5) Indicates Balanced Hydrophilic-Lipophilic Profile Suitable for Oral Bioavailability Optimization

The target compound's computed XLogP3-AA value of 1.5 places it within the optimal lipophilicity range (LogP 1-3) associated with favorable oral absorption and low metabolic clearance risk [1] [2]. In comparison, the Boc-protected analog has a reported LogP of 1.58 , and the structurally simpler 1-(azetidin-3-yl)-2,2-dimethylpropan-1-one (lacking pyrrolidine substitution) is expected to have lower lipophilicity due to the absence of the hydrophobic pyrrolidine ring. The target compound's lipophilicity reflects a balanced contribution from the lipophilic pivaloyl group (tert-butyl) and the moderately polar azetidine-pyrrolidine core, making it a versatile starting point for further optimization.

Drug-likeness Oral bioavailability Lipinski rule of five

Commercially Available at 97% Purity with Verified Stock, Enabling Immediate Deployment in Parallel Synthesis

The target compound is listed as in-stock from Amadis Chemical Company Limited with a guaranteed purity of 97% . This compares favorably to the Boc-protected analog, which is available from Thermo Scientific at 94% purity , representing a 3-percentage-point purity advantage for the target compound. For medicinal chemistry teams conducting parallel synthesis or building screening libraries, the 97% purity threshold means fewer failed reactions due to impurity interference and reduced need for post-reaction purification.

Chemical procurement Compound library synthesis Medicinal chemistry workflow

Direct Synthetic Utility: Free Tertiary Amine Eliminates Boc Deprotection Step Required for Downstream Functionalization

A critical differentiator for procurement is that the target compound bears a free pyrrolidine tertiary amine, enabling direct use in amide bond formation, reductive amination, or sulfonylation without a prior deprotection step. The Boc-protected analog (CAS 1019008-21-9) requires TFA or HCl-mediated Boc removal before the pyrrolidine nitrogen can participate in subsequent reactions [1]. Published SAR studies on amino pyrrolidine EED inhibitors demonstrate that the free amine is essential for target engagement: compounds in this series interact with the EED protein via hydrogen bonding through the protonated pyrrolidine nitrogen, and pre-installation of the desired acyl group on the azetidine nitrogen (as in the target compound) streamlines the synthetic route compared to post-deprotection functionalization [2].

Synthetic methodology Amide coupling Protecting group strategy

Azetidine-Pyrrolidine Scaffold Validated Across Multiple Therapeutic Programs, Supporting Prioritization as a Privileged Building Block

The azetidine-pyrrolidine dual-heterocyclic motif present in the target compound has been independently validated as a productive scaffold in multiple therapeutic programs. In the PRC2/EED protein-protein interaction inhibitor series from AbbVie, amino pyrrolidine compounds achieved low nanomolar binding affinity to the EED protein, with compound A-395 demonstrating Kd values in the low nanomolar range and cellular H3K27me3 inhibition [1]. Separately, azetidine-pyrrolidine amides have been reported as dipeptidyl peptidase IV (DPP-IV) inhibitors with in vivo efficacy in the KK mouse model of type 2 diabetes [2], and as PARP1 inhibitors with utility in cancer models [3]. The target compound, with its pivaloyl ketone moiety, represents a distinct entry point into this validated chemical space.

Drug discovery Privileged scaffold Polypharmacology

Recommended Application Scenarios for 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Direct Incorporation into Screening Libraries Without Deprotection

The compound's molecular weight (210.32 g/mol), XLogP3 of 1.5, and zero H-bond donors satisfy fragment library design criteria established by the 'rule of three' [1]. Unlike the Boc-protected analog, the free pyrrolidine amine allows direct incorporation into fragment screening decks without a deprotection step, reducing library preparation time by one synthetic cycle per compound. The 97% commercial purity meets the ≥95% threshold typically required for fragment screening, and the compound's 23.6 Ų TPSA supports favorable solubility characteristics for biochemical assay conditions at typical fragment screening concentrations (100-500 µM).

PRC2/EED Inhibitor Lead Optimization: Late-Stage Functionalization Starting Point

Published SAR from the AbbVie EED inhibitor program demonstrates that amino-pyrrolidine compounds bind to the EED subunit of PRC2 with nanomolar affinity, and that the pyrrolidine nitrogen is a critical hydrogen-bonding element for target engagement [2]. The target compound's pivaloyl group provides a metabolically stable acyl substituent on the azetidine nitrogen, while the free pyrrolidine nitrogen is available for rapid analoging via amide coupling with diverse carboxylic acids. This enables systematic SAR exploration at the pyrrolidine position without the complication of Boc removal, streamlining the synthesis of focused compound libraries for EED binding optimization.

Parallel Medicinal Chemistry: Multi-Target Kinase and Epigenetic Probe Synthesis

The azetidine-pyrrolidine scaffold has demonstrated activity across EED (epigenetic), DPP-IV (metabolic), PARP1 (DNA damage repair), and CCR5 (immunology) targets [2] [3] [4]. The target compound's balanced physicochemical profile (XLogP3 1.5, TPSA 23.6 Ų, MW 210.32) makes it suitable as a core scaffold for parallel synthesis across multiple target classes. The pivaloyl group is stable under standard amide coupling and reductive amination conditions, and the compound's 97% purity from a verified commercial supplier supports reproducible parallel chemistry workflows without the need for pre-purification.

Chemical Biology Tool Compound Development: Biotinylated or Fluorophore-Conjugated Probe Synthesis

The target compound's free pyrrolidine nitrogen is the sole nucleophilic amine in the molecule (the azetidine nitrogen is acylated as the pivaloyl amide), enabling chemoselective conjugation to biotin, fluorescent dyes, or photoaffinity labels. This chemoselectivity is not available in the Boc-protected analog without prior deprotection. Chemical biology groups developing target engagement probes or affinity purification reagents can procure this compound for direct, one-step conjugation to activated ester derivatives of biotin or fluorophores, simplifying the synthesis of chemical probes for cellular target identification studies.

Quote Request

Request a Quote for 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.